

The Solubility Landscape of Halogenated Phenylalanine Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Boc-2-chloro-D-phenylalanine*

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Introduction

Halogenated derivatives of the essential amino acid phenylalanine are of significant interest in drug discovery and chemical biology. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) at the para-position of the phenyl ring alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can profoundly impact biological activity, metabolic stability, and binding affinity to protein targets. A critical parameter influencing the utility of these analogs in research and development is their solubility. This technical guide provides an in-depth overview of the aqueous solubility of para-halogenated phenylalanine analogs, details common experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Solubility of Halogenated Phenylalanine Analogs

The aqueous solubility of para-halogenated phenylalanine analogs is a key determinant of their handling, formulation, and bioavailability. While comprehensive, directly comparable data under identical conditions are sparse in the literature, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility is highly dependent on factors such as pH, temperature, and the specific salt form of the compound.

Compound	Molecular Weight (g/mol)	Aqueous Solubility	Conditions
L-Phenylalanine	165.19	~27 g/L	25 °C
4-Fluoro-L-phenylalanine	183.18	5 mg/mL (in PBS, pH 7.2)[1]	pH 7.2
50 mg/mL (in 0.5M HCl)[2][3]	0.5M HCl		
4-Chloro-DL-phenylalanine	199.63	~1 mg/mL (5 mM)[4]	Water, with gentle warming
4-Bromo-L-phenylalanine	244.09	Slightly soluble in water[5]	Water
50 mg/mL	0.1 M NaOH		
3-Bromo-L-phenylalanine	244.09	15.38 mg/mL	Water, pH adjusted to 3 with HCl[6]
4-Iodo-L-phenylalanine	291.09	Partly miscible with water[2][7][8][9]	Water

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The solubility of zwitterionic compounds like amino acids is significantly influenced by pH, with minimum solubility typically observed at the isoelectric point.

Experimental Protocols

The determination of aqueous solubility is a fundamental experiment in the characterization of drug candidates and research compounds. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility.

Shake-Flask Method for Determining Aqueous Solubility

Objective: To determine the equilibrium solubility of a halogenated phenylalanine analog in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

- Halogenated phenylalanine analog (solid powder)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Volumetric flasks
- Scintillation vials or other suitable containers
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Analytical balance

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of the halogenated phenylalanine analog and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
 - Perform serial dilutions of the stock solution with the aqueous buffer (PBS) to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
- Equilibration:
 - Add an excess amount of the solid halogenated phenylalanine analog to a known volume of PBS in a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

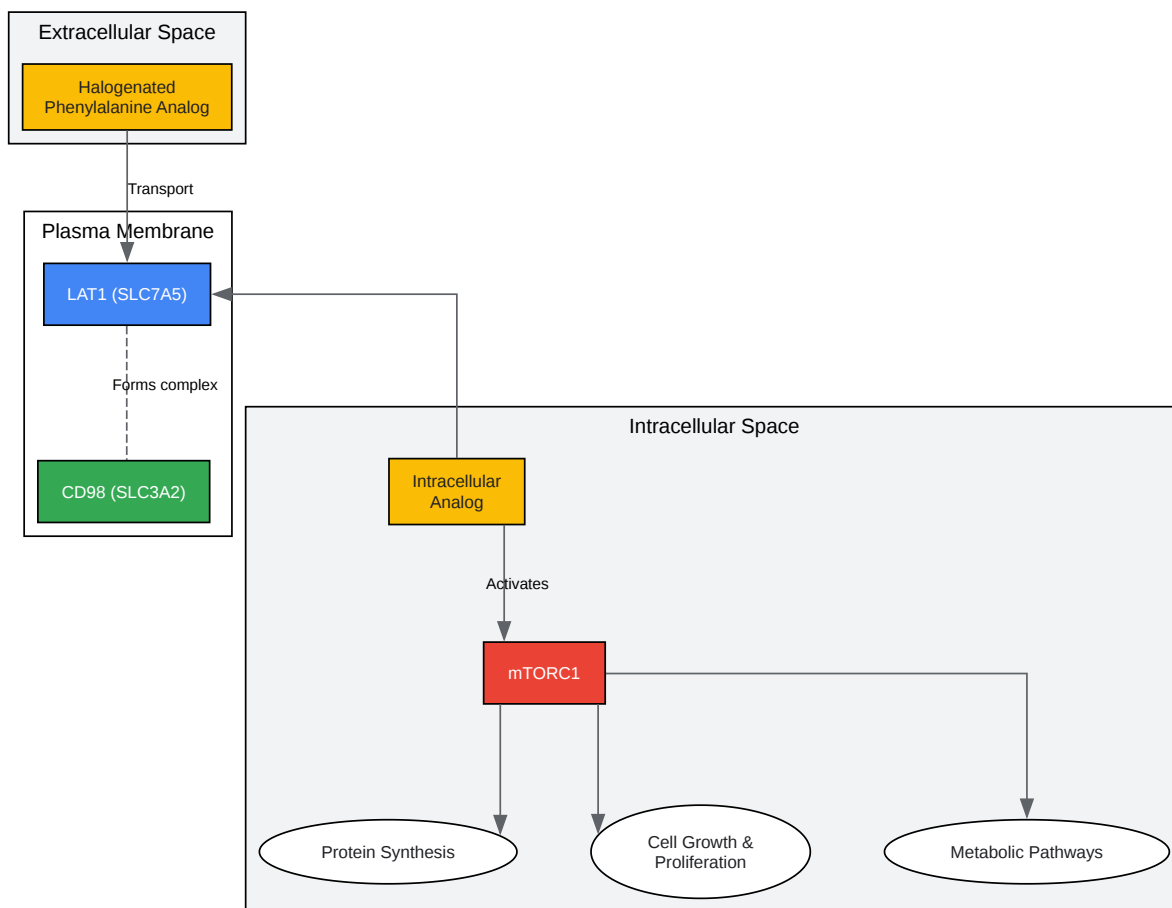
- Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
 - Centrifuge the samples to further separate the solid and liquid phases.
 - Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered supernatant with the aqueous buffer as necessary to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Using HPLC-UV:
 - Analyze the prepared standard solutions and the diluted sample supernatant by HPLC. A reverse-phase C18 column is typically suitable.
 - The mobile phase composition will depend on the specific analog but is often a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically around 254-280 nm for aromatic amino acids).
 - Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its peak area from the calibration curve.

- Using UV-Vis Spectrophotometry:
 - Measure the absorbance of the standard solutions and the diluted sample supernatant at the wavelength of maximum absorbance (λ_{max}) for the specific analog.
 - Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its absorbance from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of the halogenated phenylalanine analog by multiplying the determined concentration by the dilution factor used for the supernatant.

Mandatory Visualizations

Signaling Pathway of the L-Type Amino Acid Transporter 1 (LAT1)

Halogenated phenylalanine analogs, being structurally similar to endogenous amino acids, are often transported into cells via amino acid transporters. The L-type Amino Acid Transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is frequently overexpressed in cancer cells. Understanding its signaling pathway is crucial for contexts where these analogs are used as research tools or potential therapeutics.

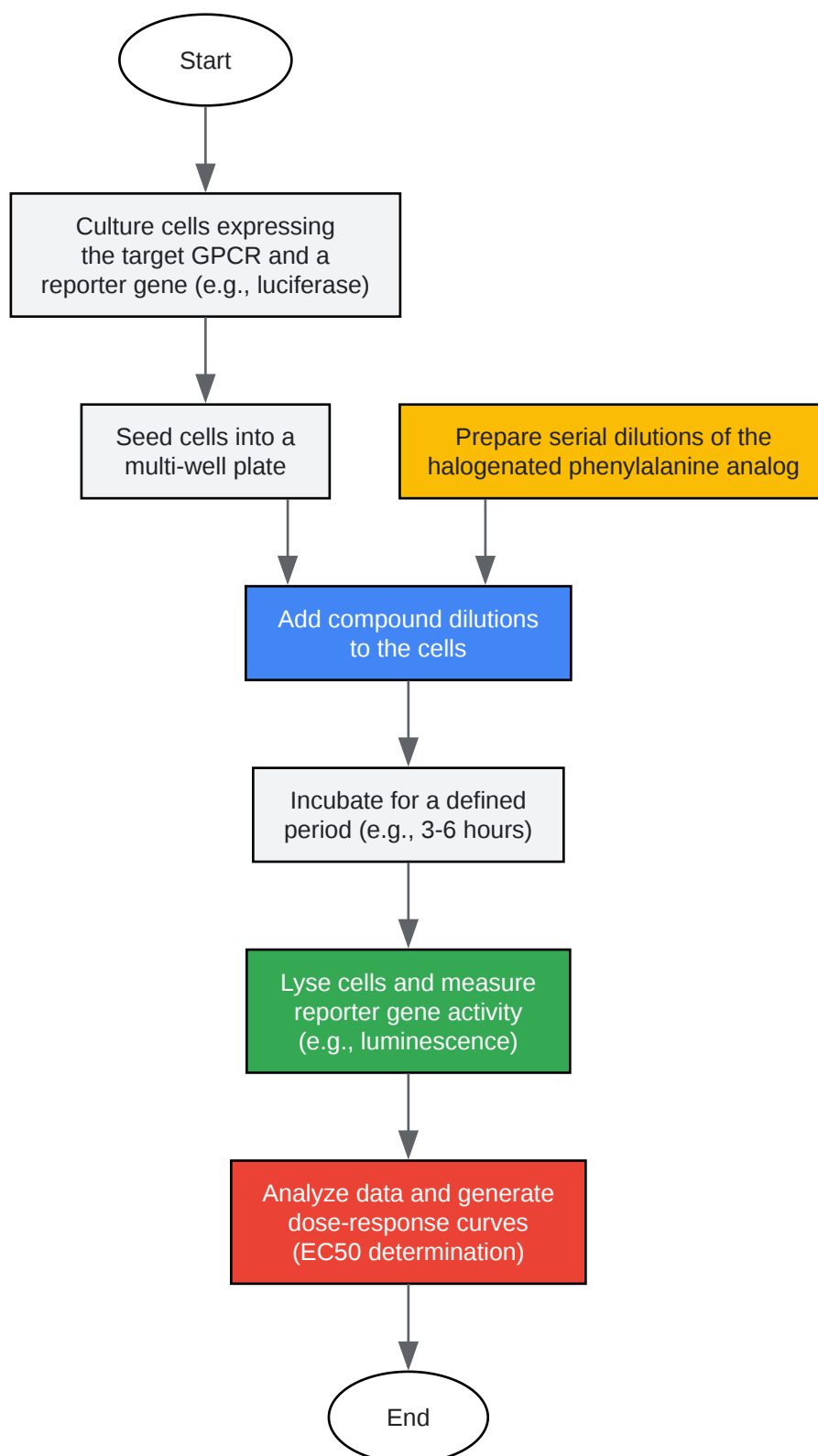


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LAT1-mediated transport and downstream signaling.

Experimental Workflow for a GPCR Activation Assay

Phenylalanine and its analogs can act as ligands for G protein-coupled receptors (GPCRs), including several orphan GPCRs. The following workflow outlines a typical cell-based assay to screen for and characterize the activation of a GPCR by a halogenated phenylalanine analog.



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Workflow for a cell-based GPCR activation assay.

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